4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Description
4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazole-triazole hybrids.
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5S/c22-18-9-5-4-8-15(18)13-26-11-10-19(25-26)27-20(23-24-21(27)28)17-12-16(17)14-6-2-1-3-7-14/h1-11,16-17H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMQZUNHKSQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=NNC(=S)N2C3=NN(C=C3)CC4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common method is the click reaction, which uses a mixture of PEG-400 and water as a green solvent . The intermediate and final compounds are characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Scientific Research Applications
4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitubercular and antibacterial activities.
Biological Research: It is used in the study of various biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other pyrazole-triazole hybrids, such as those with different substituents on the pyrazole or triazole rings. These compounds can have varying degrees of pharmacological activity and specificity . The uniqueness of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(2-PHENYLCYCLOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substituents, which can influence its biological activity and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
